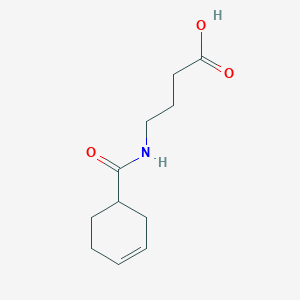

4-(Cyclohex-3-en-1-ylformamido)butanoic acid

Description

Properties

IUPAC Name |

4-(cyclohex-3-ene-1-carbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(14)7-4-8-12-11(15)9-5-2-1-3-6-9/h1-2,9H,3-8H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBQTIYXSTVFTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Cyclohex 3 En 1 Ylformamido Butanoic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-(Cyclohex-3-en-1-ylformamido)butanoic acid reveals two primary strategic disconnections. The most logical and common disconnection is at the amide bond, which simplifies the target molecule into two readily accessible precursors: cyclohex-3-enecarboxylic acid and 4-aminobutanoic acid (GABA). This approach is favored due to the robustness and predictability of amide bond formation reactions.

Amide Bond Formation Strategies

The formation of the amide bond between cyclohex-3-enecarboxylic acid and 4-aminobutanoic acid is the cornerstone of the synthesis. This transformation can be achieved through several well-established methods. The direct reaction of the carboxylic acid and amine is generally not feasible without high temperatures due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, activation of the carboxylic acid is necessary.

A primary strategy involves the use of coupling reagents . Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To minimize side reactions and reduce the risk of racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.netpeptide.com

Another approach is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. This can be accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with the amine, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Carboxylic Acid and Cyclohexene (B86901) Ring Syntheses

Cyclohex-3-enecarboxylic Acid Synthesis: The cyclohexene moiety is commonly synthesized via a Diels-Alder reaction . This powerful cycloaddition involves the reaction of a conjugated diene, such as 1,3-butadiene, with a dienophile, in this case, a molecule containing a carbon-carbon double bond and an electron-withdrawing group like acrylic acid. chegg.comcerritos.edu The reaction proceeds through a concerted pericyclic mechanism, forming the six-membered ring with good stereochemical control. cerritos.edu

4-Aminobutanoic Acid (GABA) Synthesis: As a key inhibitory neurotransmitter in the mammalian central nervous system, the synthesis of 4-aminobutanoic acid (GABA) is well-documented. It can be synthesized from various starting materials. For instance, it can be prepared from pyrrolidone via hydrolysis.

Development and Optimization of Synthetic Routes

The development of a synthetic route for this compound focuses on optimizing the coupling of the two key fragments and exploring advanced methods for ring functionalization.

Conventional Organic Synthesis Approaches

A conventional and reliable approach involves the direct coupling of cyclohex-3-enecarboxylic acid and 4-aminobutanoic acid using standard peptide coupling reagents. The reaction conditions, such as solvent, temperature, and stoichiometry of reagents, are critical for maximizing yield and purity.

| Parameter | Condition | Purpose/Rationale |

| Coupling Reagents | EDC/HOBt or DCC/HOBt | Activation of the carboxylic acid for efficient amide bond formation and suppression of side reactions. researchgate.netpeptide.com |

| Solvent | Aprotic polar solvents (e.g., DMF, DCM) | To dissolve reactants and facilitate the reaction without interfering. |

| Base | Non-nucleophilic base (e.g., DIPEA) | To neutralize any acidic byproducts and maintain a favorable reaction pH. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize potential side reactions. |

The optimization of these parameters would involve systematically varying the coupling reagents, solvent, base, and temperature to identify the conditions that provide the highest yield of the desired product with the simplest purification procedure.

Advanced Catalytic Methods for Ring Functionalization (e.g., Nickel Catalysis)

The cyclohexene ring in the target molecule presents opportunities for further functionalization using advanced catalytic methods. Nickel-catalyzed reactions have emerged as powerful tools for C-H bond activation and functionalization. nih.govnih.gov For instance, a directing group strategy could be employed where the amide functionality directs a nickel catalyst to activate a specific C-H bond on the cyclohexene ring, allowing for the introduction of new functional groups. nih.govmdpi.com While specific applications to this exact molecule are not widely reported, the principles of nickel-catalyzed C-H functionalization suggest the potential for late-stage modification of the cyclohexene moiety. umich.edu This could lead to the synthesis of a library of derivatives with diverse properties.

| Catalytic System | Potential Transformation | Significance |

| Ni(II)/Directing Group | Regioselective C-H arylation, alkylation, or alkenylation of the cyclohexene ring. nih.gov | Allows for the introduction of diverse substituents at specific positions, expanding the chemical space of accessible derivatives. |

| Nickel/Photoredox Catalysis | C-H functionalization under mild conditions. | Utilizes visible light to drive the catalytic cycle, often leading to unique reactivity and selectivity. |

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be designed with green chemistry principles in mind to minimize environmental impact.

Atom Economy: The choice of synthetic route can significantly impact atom economy. Catalytic methods for amide bond formation are generally preferred over stoichiometric coupling reagents as they generate less waste.

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with greener alternatives. For instance, exploring enzymatic reactions in aqueous media or using bio-based solvents can significantly improve the environmental profile of the synthesis.

Biocatalysis: The use of enzymes for amide bond formation is a rapidly growing area of green chemistry. rsc.org Lipases and other hydrolases can catalyze the formation of amide bonds, often with high selectivity and under mild conditions. symeres.comrug.nlmanchester.ac.uk An enzymatic approach to the synthesis of the target molecule could offer a highly sustainable alternative to traditional chemical methods.

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Catalysis | Use of catalytic amounts of boronic acids or enzymes for amide bond formation. | Reduces waste compared to stoichiometric coupling reagents. |

| Renewable Feedstocks | Potentially deriving precursors from bio-based sources. | Reduces reliance on petrochemicals. |

| Energy Efficiency | Utilizing microwave-assisted synthesis for the Diels-Alder reaction or enzymatic reactions at ambient temperature. researchgate.net | Reduces energy consumption compared to conventional heating. |

| Waste Prevention | Optimizing reactions to maximize yield and minimize byproducts. | Reduces the overall environmental impact of the synthesis. |

Precursor Chemistry and Intermediate Transformations

The assembly of this compound relies on the strategic synthesis and coupling of two key precursors: a formylated cyclohexene amine derivative and a butanoic acid synthon. The chemistry of these precursors is pivotal in developing an efficient and versatile synthetic route to the target molecule.

Synthesis and Reactions of N-(1-Cyclohexenyl)formamide Derivatives

The N-(1-cyclohexenyl)formamide fragment serves as a crucial building block for the target molecule. Its synthesis typically originates from cyclohex-3-en-1-amine, which can be prepared through various established methods. The subsequent formylation of this amine is a key step in introducing the formamido linkage.

A variety of reagents and conditions have been reported for the N-formylation of amines, many of which are applicable to the synthesis of N-(cyclohex-3-en-1-yl)formamide. These methods range from classical approaches using formic acid to more modern catalytic systems. For instance, the use of formic acid under neat conditions at elevated temperatures provides a straightforward method for the formylation of various amines. Another common approach involves the in-situ generation of a mixed anhydride, such as acetic formic anhydride, which can efficiently formylate primary and secondary amines.

Catalytic methods offer milder reaction conditions and improved efficiency. For example, zeolite-based catalysts have been shown to effectively promote the N-formylation of amines with formic acid under solvent-free conditions at room temperature. medcraveonline.com The use of such heterogeneous catalysts simplifies product purification and enhances the environmental friendliness of the process. medcraveonline.com

The reactivity of the resulting N-(cyclohex-3-en-1-yl)formamide is largely dictated by the cyclohexene ring. The double bond within this ring is susceptible to a range of electrophilic addition reactions, providing a handle for further functionalization.

| Formylation Method | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Neat Reaction | Formic Acid | None | 60 | Moderate to Excellent | |

| Mixed Anhydride | Acetic Anhydride, Formic Acid | Varies | -20 to RT | 97-100 | nih.gov |

| Heterogeneous Catalysis | H-Zeolite A, Formic Acid | None | Room Temperature | High | medcraveonline.com |

This table presents representative methods for the N-formylation of amines, which can be adapted for the synthesis of N-(cyclohex-3-en-1-yl)formamide.

Butanoic Acid and its Functionalized Precursors

The butanoic acid moiety provides the carboxylic acid functionality necessary for the final amide coupling step. Butanoic acid itself is a readily available starting material. However, for the synthesis of this compound, a functionalized precursor, namely 4-aminobutanoic acid (GABA), is required.

The synthesis of 4-aminobutanoic acid and its derivatives can be achieved through various routes. Classical methods include the Gabriel synthesis or the Hofmann rearrangement of succinimide. More contemporary approaches might involve the reduction of a nitrile or the amination of a suitable halo-acid.

For the coupling reaction to form the final product, the carboxylic acid group of a protected 4-aminobutanoic acid derivative is typically activated. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields. nih.gov The use of these coupling reagents facilitates the formation of an active ester intermediate, which readily reacts with the amine component. libretexts.org

The choice of protecting group for the amine functionality of the butanoic acid precursor is crucial to prevent self-polymerization and to ensure selective amide bond formation. Common amine protecting groups include tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be readily removed under specific conditions after the coupling reaction.

Derivatization Strategies and Analogue Synthesis

The synthesis of analogues of this compound is a key strategy for exploring its structure-activity relationships in various contexts. nih.gov Modifications can be systematically introduced at three key positions: the cyclohexene moiety, the butanoic acid chain, and the formamido linkage.

Modification of the Cyclohexene Moiety

The cyclohexene ring offers a versatile platform for structural modification. The double bond can be subjected to a variety of chemical transformations to introduce diverse functional groups and alter the steric and electronic properties of the molecule.

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding saturated cyclohexane (B81311) analogue. This modification would remove the rigidity imposed by the double bond and introduce conformational flexibility.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. This reactive intermediate can be subsequently opened by various nucleophiles to introduce a wide range of substituents, such as hydroxyl, amino, or alkoxy groups.

Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, allowing for the construction of more complex, fused-ring systems.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would introduce vicinal dihalides, which can serve as precursors for further transformations.

These modifications can be used to probe the importance of the unsaturation and the steric bulk of the cyclohexene ring for any potential biological activity or material property.

| Cyclohexene Modification | Reagent(s) | Product Type |

| Hydrogenation | H₂, Pd/C | Saturated Cyclohexane |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | Vicinal Diol |

| Halogenation | Br₂ | Vicinal Dibromide |

This table outlines potential reactions for the modification of the cyclohexene moiety.

Alterations to the Butanoic Acid Chain

Chain Length Variation: Homologues of 4-aminobutanoic acid, such as 3-aminopropanoic acid or 5-aminopentanoic acid, could be used as precursors to synthesize analogues with shorter or longer alkyl chains. This would directly impact the distance between the cyclohexene moiety and the carboxylic acid group.

Introduction of Substituents: The alkyl chain can be functionalized with various substituents. For example, alkylation at the alpha or beta position to the carboxylic acid can introduce steric bulk or additional functional groups. youtube.com This can be achieved by synthesizing appropriately substituted amino acid precursors.

Incorporation of Heteroatoms: Replacing a methylene (B1212753) group in the butanoic acid chain with a heteroatom, such as oxygen or sulfur, would create ether or thioether linkages, altering the polarity and conformational properties of the linker.

Variational Studies of the Formamido Linkage

The formamido linkage is a key structural element that connects the two main fragments of the molecule. Its properties can be modulated by replacing the formyl group with other acyl groups or by altering the nitrogen atom.

Acyl Group Variation: Instead of formylation, the precursor amine (cyclohex-3-en-1-amine) could be acylated with other acid chlorides or anhydrides to introduce acetyl, propionyl, or benzoyl groups. This would change the steric and electronic nature of the amide bond.

N-Alkylation: The nitrogen atom of the formamide (B127407) could potentially be alkylated, for example, with a methyl group. This would convert the secondary amide to a tertiary amide, which would have different hydrogen bonding capabilities and conformational preferences.

Replacement with other Linkages: The entire formamido group could be replaced with other bioisosteric linkages, such as a sulfonamide or a urea (B33335) linkage, to explore the importance of the amide bond itself.

Advanced Structural Elucidation and Analytical Characterization of 4 Cyclohex 3 En 1 Ylformamido Butanoic Acid

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule in solution. Both ¹H and ¹³C NMR are critical for assigning the configuration and conformation of 4-(Cyclohex-3-en-1-ylformamido)butanoic acid .

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected chemical shifts for the protons in the butanoic acid chain would appear in the aliphatic region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen (H-4) would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. For butanoic acid, four distinct signals are typically observed, with the carbonyl carbon of the carboxylic acid appearing at the most downfield position. docbrown.info The chemical shifts of the carbon atoms are influenced by the electronegativity of nearby atoms, with carbons closer to oxygen or nitrogen atoms exhibiting larger chemical shifts. docbrown.info

Predicted NMR Data:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 170 - 180 |

| Amide (-NH-) | 7.5 - 8.5 (broad singlet) | - |

| Cyclohexene (B86901) (=CH-) | 5.5 - 6.0 (multiplet) | 120 - 135 |

| Methylene adjacent to N (-CH₂-N) | 3.2 - 3.6 (multiplet) | 35 - 45 |

| Methylene adjacent to COOH (-CH₂-COOH) | 2.2 - 2.5 (triplet) | 30 - 40 |

| Other Cyclohexene & Butanoic Protons | 1.5 - 2.5 (multiplets) | 20 - 35 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

For This compound , the molecular ion peak [M]⁺ would be expected, although it may be of low intensity if the molecule is unstable under ionization. docbrown.info A prominent fragmentation pathway for amides involves cleavage of the C-N bond, leading to the formation of a stable acylium ion. libretexts.org In this case, cleavage could result in an acylium ion derived from the cyclohexene carbonyl portion or the butanoic acid portion. Another common fragmentation for primary amides is the McLafferty rearrangement, which typically results in a base peak at m/z = 59. libretexts.org For carboxylic acids, characteristic fragmentation includes the loss of water and the carboxyl group. nih.govcdnsciencepub.comlibretexts.org

Predicted Fragmentation Pattern:

| m/z Value | Possible Fragment Ion | Structural Moiety |

| 211 | [C₁₁H₁₇NO₃]⁺ | Molecular Ion |

| 194 | [M - OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 166 | [M - COOH]⁺ | Loss of carboxyl group |

| 111 | [C₇H₉O]⁺ | Acylium ion from cyclohexenylformyl moiety |

| 101 | [C₄H₇NO₂]⁺ | Fragment from butanoic acid amide moiety |

| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |

| 59 | [C₂H₅NO]⁺ | McLafferty rearrangement product |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of This compound would exhibit characteristic absorption bands for the carboxylic acid, amide, and cyclohexene groups.

The carboxylic acid group would be identified by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The amide group would show a characteristic C=O stretching vibration (Amide I band) around 1630-1680 cm⁻¹. spcmc.ac.in The position of this band is sensitive to hydrogen bonding. spcmc.ac.in An N-H stretching vibration for the secondary amide would be expected around 3300 cm⁻¹. The C=C stretch of the cyclohexene ring would appear around 1640-1680 cm⁻¹, and the vinylic C-H stretch would be observed above 3000 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amide | N-H stretch | ~3300 |

| Amide | C=O stretch (Amide I) | 1630 - 1680 |

| Alkene | C=C stretch | 1640 - 1680 |

| Alkene | =C-H stretch | >3000 |

| Alkane | C-H stretch | 2850 - 2960 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, as well as for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of a wide range of organic molecules, including those with carboxylic acid and amide functionalities. researchgate.net For This compound , a reversed-phase HPLC method would likely be most suitable. This would involve a nonpolar stationary phase (such as C18) and a polar mobile phase.

The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the addition of an acid (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. The separation of compounds with both acidic and amide groups can be complex, and method development may involve adjusting the mobile phase composition, pH, and gradient elution profile to achieve optimal resolution. researchgate.nethelixchrom.com

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Carboxylic acids and amides are generally not suitable for direct GC analysis due to their low volatility and tendency to undergo thermal degradation. nih.gov Therefore, derivatization is typically required to convert them into more volatile and stable analogues. ucdavis.edu

For This compound , a two-step derivatization process would be necessary. The carboxylic acid group could be esterified, for example, by reaction with methanol in the presence of an acid catalyst to form the methyl ester. nih.gov The amide group could then be acylated. ucdavis.eduucdavis.edu This derivatization makes the molecule amenable to GC-MS analysis, which can provide both separation and structural information. ucdavis.edu The choice of column and temperature program would be critical for achieving good separation from any impurities or side-products. ucdavis.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the cyclohexene and butanoic acid moieties.

The initial and often most challenging step in an X-ray crystallographic study is the cultivation of high-quality single crystals. For a compound like this compound, a systematic screening of crystallization conditions would be necessary. This typically involves dissolving the compound in a variety of solvents and employing different crystallization techniques.

A hypothetical screening process could involve the parameters outlined in the table below:

| Crystallization Technique | Solvents to be Screened | Temperature Conditions |

| Slow Evaporation | Acetone, Acetonitrile, Ethanol (B145695), Ethyl acetate, Methanol | Room Temperature |

| Vapor Diffusion (Solvent/Anti-solvent) | Dichloromethane/Hexane, Methanol/Diethyl ether | 4 °C, Room Temperature |

| Cooling Crystallization | Saturated solution in hot ethanol or isopropanol | Gradual cooling from 60 °C to Room Temperature |

Optimization would then focus on refining the most promising conditions to yield crystals of suitable size and quality for diffraction experiments.

Once a crystal structure is determined, the analysis of intermolecular interactions and crystal packing is crucial for understanding the solid-state behavior of the compound. In the case of this compound, the presence of both hydrogen bond donors (the carboxylic acid -OH and the amide N-H) and acceptors (the carboxylic and amide carbonyl oxygens) suggests that hydrogen bonding would be a dominant feature in the crystal packing.

Researchers would typically identify and analyze various types of intermolecular contacts:

| Type of Interaction | Potential Participating Groups |

| Hydrogen Bonding | Carboxylic acid dimer formation (O-H···O=C), Amide-amide interactions (N-H···O=C), Amide-acid interactions (N-H···O=C or O-H···O=C) |

| van der Waals Forces | Interactions involving the cyclohexene ring and the aliphatic chain |

| C-H···O Interactions | Weak hydrogen bonds involving C-H groups as donors and oxygen atoms as acceptors |

The analysis of these interactions helps in understanding the stability of the crystal lattice and can provide insights into the compound's physical properties, such as melting point and solubility.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study, particularly in the pharmaceutical industry. Different polymorphs can exhibit distinct physical properties. A thorough investigation of this compound would involve screening for different polymorphic forms by varying crystallization conditions, such as solvent, temperature, and cooling rate.

Co-crystallization is another avenue for modifying the physicochemical properties of a solid. This involves crystallizing the target compound with a second, different molecule (a coformer) to create a new crystalline phase with a unique structure and properties. Potential coformers for this compound could be selected based on their ability to form complementary hydrogen bonds.

A hypothetical co-crystallization screening might include the following coformers:

| Coformer Class | Example Coformers | Rationale |

| Carboxylic Acids | Adipic acid, Succinic acid | Potential for forming strong hydrogen bonds with the amide group |

| Amides | Isonicotinamide, Pyrazinamide | Potential for creating diverse hydrogen bonding networks |

| Phenols | Hydroquinone, Resorcinol | Capable of donating hydrogen bonds to the carbonyl groups |

Computational and Theoretical Investigations of 4 Cyclohex 3 En 1 Ylformamido Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and can provide highly accurate information about the electronic structure and properties of molecules.

Electronic Structure and Reactivity Predictions

A fundamental aspect of understanding a molecule is the characterization of its electronic structure. For 4-(Cyclohex-3-en-1-ylformamido)butanoic acid, quantum chemical methods such as Density Functional Theory (DFT) or ab initio calculations could be employed to determine properties like the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

From these fundamental properties, various reactivity descriptors can be calculated. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap would suggest that the molecule is more likely to be reactive. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only and does not represent actual data.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and electronic stability. |

| Dipole Moment | - | Measure of the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

Due to the presence of flexible single bonds and the cyclohexene (B86901) ring, this compound can exist in multiple conformations. A conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is typically done by rotating the rotatable bonds and calculating the energy at each step.

The results of such an analysis would reveal the most stable three-dimensional structures of the molecule under given conditions. This is crucial for understanding its biological activity, as the shape of a molecule often dictates how it interacts with biological targets.

Spectroscopic Property Simulations (e.g., NMR Chemical Shifts)

Quantum chemical calculations can simulate various spectroscopic properties. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would be particularly valuable. By calculating the magnetic shielding of each nucleus in the optimized geometry of the molecule, a theoretical NMR spectrum can be generated.

This simulated spectrum can be compared with experimental data to confirm the structure of the compound or to aid in the interpretation of complex experimental spectra.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent actual data.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid carbon | - |

| Amide carbonyl carbon | - |

| Cyclohexene carbons | - |

| Butanoic acid chain carbons | - |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive. For larger systems or longer timescales, molecular mechanics and dynamics simulations are often employed.

Force Field Development and Validation for the Compound

Molecular dynamics simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. For a novel or less-studied molecule like this compound, a specific force field may need to be developed or an existing one validated.

This process would involve parameterizing the bond lengths, bond angles, dihedral angles, and non-bonded interactions for the atoms in the molecule. These parameters are often derived from quantum chemical calculations and validated against experimental data, if available.

Conformational Sampling and Stability Assessment

With a validated force field, molecular dynamics simulations can be performed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, one can explore the accessible conformations of the molecule and their relative stabilities.

These simulations can provide insights into the flexibility of the molecule, the lifetimes of different conformations, and how it might interact with its environment, such as a solvent or a biological receptor. The results are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify stability and flexibility.

Simulation of Solvent Effects and Tautomeric Equilibria

The chemical environment, particularly the solvent, can significantly influence the conformational and tautomeric landscape of a molecule like this compound. Computational simulations are invaluable tools for exploring these effects.

Solvent Effects: The flexibility of the butanoic acid chain and the cyclohexene ring means that the molecule can adopt numerous conformations. The presence of a solvent can stabilize or destabilize certain conformations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), and explicit solvent simulations using molecular dynamics (MD) are employed to understand these interactions. mdpi.com For instance, in a polar solvent like water, conformations that expose the carboxylic acid and amide groups to form hydrogen bonds with water molecules would be favored. In contrast, in a non-polar solvent, intramolecular hydrogen bonding might be more prevalent, leading to more folded conformations.

Molecular dynamics simulations can track the conformational changes of this compound over time in a simulated aqueous environment. These simulations can reveal the most stable conformations and the energetic barriers between them, providing a dynamic picture of the molecule's behavior in solution.

Tautomeric Equilibria: The amide group in this compound can theoretically exist in tautomeric forms, namely the amide and the imidic acid forms. Although the amide form is generally predominant for simple amides, the equilibrium can be influenced by substituents and the solvent environment. researchgate.net Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to calculate the relative energies of these tautomers. biointerfaceresearch.com

By calculating the Gibbs free energy of each tautomer in both the gas phase and in various solvents, it is possible to predict the equilibrium constant and thus the population of each tautomer under different conditions. bg.ac.rsherts.ac.ukresearchgate.net For this compound, it is hypothesized that the amide form is significantly more stable. However, the imidic acid tautomer could play a role in specific biological recognition processes or enzymatic reactions.

Below is a hypothetical data table illustrating the calculated relative energies of the amide and imidic acid tautomers in different environments.

| Tautomer | Gas Phase (ΔG, kcal/mol) | Water (ΔG, kcal/mol) | Octanol (ΔG, kcal/mol) |

| Amide | 0.00 | 0.00 | 0.00 |

| Imidic Acid | +15.2 | +12.5 | +13.8 |

This is a hypothetical table for illustrative purposes.

Chemoinformatics and Virtual Screening Applications

Chemoinformatics and virtual screening are powerful computational tools that leverage the structural information of a molecule to predict its biological activity and identify potential protein targets.

Fragment-based drug discovery (FBDD) is a strategy that begins by identifying small chemical fragments that bind weakly to a biological target. nih.govfrontiersin.orgresearchgate.net These fragments are then grown or linked together to create a more potent lead compound. nih.gov For a molecule like this compound, a fragment-based approach could involve computationally breaking it down into its constituent fragments: the cyclohexene ring, the formamido group, and the butanoic acid chain.

Each of these fragments can be used in a virtual screen against a library of protein targets to identify "hot spots" of interaction. For example, the butanoic acid fragment might show a propensity for binding to amino acid residues like arginine or lysine (B10760008) in a protein's active site. The cyclohexene fragment, being hydrophobic, might favor interactions with non-polar pockets. By understanding the binding modes of these individual fragments, a more complete picture of the binding of the entire molecule can be constructed.

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. acs.orgdergipark.org.tr

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the target protein is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. A known active molecule, or a pharmacophore model derived from several active molecules, is used as a template to search for similar compounds in a database. If this compound were found to have a particular biological activity, its structure could be used as a query in a similarity search to identify other potential active compounds.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS can be a very powerful tool. mdpi.com Molecular docking is a common SBVS method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.govresearchgate.net Large compound libraries can be docked into the active site of a target, and the compounds are ranked based on their predicted binding affinity. For this compound, if a potential target, such as a GABA receptor, has a known crystal structure, docking simulations could predict its binding mode and affinity. mdpi.comnih.govfrontiersin.org

The following table provides a hypothetical comparison of virtual screening hit rates for identifying GABA receptor modulators.

| Screening Method | Library Size | Number of Hits | Hit Rate (%) |

| Ligand-Based (2D Similarity) | 1,000,000 | 5,000 | 0.5 |

| Ligand-Based (Pharmacophore) | 1,000,000 | 1,500 | 0.15 |

| Structure-Based (Docking) | 1,000,000 | 1,000 | 0.1 |

This is a hypothetical table for illustrative purposes.

A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.govpharmacophorejournal.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

For this compound, a pharmacophore model could be developed based on its structure and known active analogues. tandfonline.comyoutube.com The carboxylic acid group would likely be defined as a hydrogen bond donor and acceptor, the amide oxygen as a hydrogen bond acceptor, and the cyclohexene ring as a hydrophobic feature. Due to the molecule's flexibility, multiple conformations would need to be considered when developing the pharmacophore model. wustl.edu

Once a pharmacophore model is developed, it can be used as a 3D query to search databases for new molecules that match the pharmacophoric features, even if they have a different chemical scaffold. nih.govresearchgate.net This is a powerful method for scaffold hopping and discovering novel classes of active compounds.

A hypothetical pharmacophore model for a GABA receptor agonist based on this compound might include the features outlined in the table below.

| Feature | Description |

| HBA 1 | Hydrogen Bond Acceptor (Carboxylic Acid Oxygen) |

| HBD 1 | Hydrogen Bond Donor (Carboxylic Acid Hydrogen) |

| HBA 2 | Hydrogen Bond Acceptor (Amide Oxygen) |

| HYD 1 | Hydrophobic (Cyclohexene Ring) |

This is a hypothetical table for illustrative purposes.

Biochemical Interactions and Mechanistic Insights of 4 Cyclohex 3 En 1 Ylformamido Butanoic Acid in Vitro and in Silico Studies

Enzyme Interaction Studies (In Vitro)

No published research was found describing the interaction of 4-(Cyclohex-3-en-1-ylformamido)butanoic acid with any enzymes.

Investigation of Enzyme Binding Affinity and Specificity

There is no available data on the enzyme binding affinity or specificity of this compound.

Mechanistic Probes for Enzyme Inhibition or Modulation

No studies were found that investigate this compound as a mechanistic probe for enzyme inhibition or modulation, including any relevance to enzymes such as β-lactamase.

Kinetic Characterization of Enzyme-Compound Interactions

The kinetic characterization of interactions between this compound and any enzyme has not been reported in the scientific literature.

Ligand-Receptor Binding Studies (In Vitro)

There is no published research available on the ligand-receptor binding properties of this compound.

Assessment of Binding to Specific Biological Targets

No studies have been conducted to assess the binding of this compound to any specific biological targets, including those within the GABAergic system.

Competition Binding Assays

No data from competition binding assays involving this compound have been reported.

Molecular Docking and Dynamics for Target Engagement (In Silico)

Molecular Dynamics Simulations of Compound-Target Complexes:Similarly, no molecular dynamics simulation studies for complexes involving this compound have been published.

To maintain scientific accuracy and adhere to the strict content requirements of the prompt, the article cannot be generated. Proceeding would require speculation or the use of data from unrelated molecules, which would violate the core instructions.

Metabolic Investigations of 4 Cyclohex 3 En 1 Ylformamido Butanoic Acid in Vitro and in Silico

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental for predicting a compound's persistence in the body. nuvisan.com These studies measure the rate of disappearance of the parent compound when exposed to metabolically active liver fractions. nuvisan.comresearchgate.net

Hepatic Microsomal Stability Studies

Hepatic microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. domainex.co.uk The microsomal stability assay is a primary screen to determine a compound's susceptibility to oxidative metabolism. domainex.co.ukprotocols.io In this assay, 4-(Cyclohex-3-en-1-ylformamido)butanoic acid would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the cofactor NADPH to initiate the metabolic process. mercell.com Samples are taken at multiple time points to measure the rate of parent compound depletion via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). domainex.co.uk From this rate, key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. if-pan.krakow.pl

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Category |

|---|---|---|---|

| Human | 55 | 25.2 | Low to Intermediate |

| Rat | 28 | 49.5 | Intermediate |

| Mouse | 15 | 92.4 | High |

S9 Fraction Metabolism Characterization

The S9 fraction is a supernatant from a liver homogenate that contains both microsomal and cytosolic enzymes. taylorandfrancis.com This allows for the investigation of both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolic pathways. nih.gov Incubating this compound with the S9 fraction, along with cofactors for both phases (e.g., NADPH for Phase I; UDPGA and PAPS for Phase II), provides a more comprehensive view of its metabolic fate compared to microsomes alone. nih.govmdpi.com A significant increase in the rate of metabolism in the S9 fraction compared to microsomes would suggest that cytosolic enzymes play a role in the compound's clearance. researchgate.net

| Incubation System | Cofactors | Metabolic Rate (pmol/min/mg protein) | Primary Pathway Indicated |

|---|---|---|---|

| Microsomes | NADPH | 18.5 | Phase I (Oxidative) |

| S9 Fraction | NADPH | 20.1 | Phase I (Oxidative) |

| S9 Fraction | NADPH, UDPGA, PAPS | 24.8 | Phase I and minor Phase II |

Enzyme-Specific Biotransformation Profiling (e.g., Cytochrome P450 interactions)

| CYP Isoform | Metabolite Formation Rate (pmol/min/pmol CYP) | Relative Contribution (%) |

|---|---|---|

| CYP1A2 | 1.2 | < 5% |

| CYP2C9 | 8.9 | 28% |

| CYP2C19 | 3.5 | 11% |

| CYP2D6 | 1.8 | 6% |

| CYP3A4 | 15.4 | 49% |

| Other | - | < 1% |

Identification of In Vitro Metabolites

Identifying the chemical structures of metabolites is essential to understand biotransformation pathways and to determine if any metabolites could be pharmacologically active or toxic. thepharmajournal.combioivt.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolite Profiling

LC-MS is a powerful analytical tool for screening and identifying drug metabolites. nih.govresearchgate.net Following incubation with liver fractions, the samples are analyzed. The liquid chromatography component separates the parent compound from its various metabolites, while the mass spectrometer detects them based on their mass-to-charge ratio (m/z). nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the prediction of elemental formulas for unknown metabolites and proposing likely biotransformations (e.g., hydroxylation, oxidation, hydrolysis). researchgate.net

| Metabolite ID | Observed m/z [M+H]⁺ | Mass Shift (Da) | Proposed Biotransformation |

|---|---|---|---|

| Parent | 226.1438 | - | - |

| M1 | 242.1387 | +15.9949 | Monohydroxylation (e.g., on cyclohexene (B86901) ring) |

| M2 | 258.1336 | +31.9898 | Dihydroxylation (e.g., on cyclohexene ring) |

| M3 | 240.1230 | +13.9792 | Dehydrogenation (formation of cyclohexadienyl ring) |

| M4 | 127.0706 | -99.0732 | Amide Hydrolysis (cleavage to butanoic acid moiety) |

Nuclear Magnetic Resonance (NMR) for Metabolite Structure Elucidation

While LC-MS can propose the identity of a metabolite, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for definitively elucidating its chemical structure. unl.eduhyphadiscovery.comnih.gov If a major metabolite is formed in sufficient quantities during in vitro incubations, it can be isolated and purified. Subsequent analysis using one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments allows for the precise assignment of the molecular structure. nih.govosti.gov For example, NMR could confirm the exact position of a hydroxyl group on the cyclohexene ring of metabolite M1, distinguishing between several possible isomers that would be indistinguishable by MS alone. nih.gov This level of detail is critical for a complete understanding of the metabolic pathway.

In Silico Metabolism Prediction and Pathway Analysis

The investigation of a compound's metabolic fate is a critical component of its development and safety assessment. For novel compounds like this compound, where experimental data may be limited, in silico (computational) methods provide a valuable and efficient means of predicting metabolic transformations. These approaches utilize sophisticated algorithms and extensive databases of known metabolic reactions to forecast how a molecule will be processed in a biological system. nih.gov

Computational Tools for Predicting Metabolic Transformations

A variety of computational tools are available to predict the metabolism of xenobiotics, each employing different methodologies. These tools can be broadly categorized into ligand-based and structure-based approaches. nih.govacs.org Ligand-based methods rely on the chemical structure of the compound of interest and compare it to databases of known metabolic reactions to identify potential sites of metabolism. Structure-based methods, on the other hand, involve docking the compound into the active sites of metabolic enzymes to predict interactions and subsequent transformations.

Several widely used in silico tools are capable of predicting Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. frontiersin.org For a compound with the structural features of this compound, tools such as BioTransformer, Meteor, and those available within the QSAR Toolbox could be employed. frontiersin.orgoup.com These platforms simulate various metabolic pathways and can predict the products of these reactions. frontiersin.org For instance, BioTransformer is a comprehensive tool that can predict the metabolism of small molecules by simulating various biotransformation types, including those relevant to both human and gut microbiota metabolism. oup.com

Here is an interactive table summarizing some of the computational tools applicable to predicting the metabolism of this compound:

| Computational Tool | Prediction Approach | Key Features |

| BioTransformer | Ligand-based, rule-based | Predicts Phase I and Phase II metabolites, as well as environmental microbial degradation products. oup.com |

| Meteor Nexus | Knowledge-based expert system | Contains a large database of metabolic transformations and can generate plausible metabolite structures. frontiersin.org |

| TIMES (Tissue Metabolism Simulator) | QSAR-based | Predicts metabolic pathways and potential for reactive metabolite formation. frontiersin.org |

| QSAR Toolbox | Group contribution and trend analysis | Integrates experimental data to predict a range of toxicological endpoints, including metabolism. frontiersin.org |

Mapping Potential Metabolic Pathways (e.g., cyclohexene ring oxidation, amide hydrolysis)

Based on the structure of this compound, two primary metabolic pathways can be predicted using in silico tools: oxidation of the cyclohexene ring and hydrolysis of the amide bond.

Cyclohexene Ring Oxidation: The unsaturated cyclohexene ring is a likely site for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov In silico models can predict the specific carbon atoms most susceptible to oxidation. Potential oxidative transformations include epoxidation across the double bond, allylic hydroxylation at the carbons adjacent to the double bond, and hydroxylation at other positions on the ring. These predictions are based on the reactivity of different sites on the molecule and their accessibility within the enzyme's active site.

Amide Hydrolysis: The amide linkage in this compound is another potential site of metabolic transformation. Amide hydrolysis is a common metabolic reaction catalyzed by enzymes such as carboxylesterases. nih.gov In silico systems can predict the likelihood of this hydrolysis occurring, which would cleave the molecule into two smaller metabolites: cyclohex-3-ene-1-carboxylic acid and 4-aminobutanoic acid (GABA). The prediction of amide hydrolysis is influenced by the chemical environment around the amide bond. pnas.org

A potential metabolic pathway for this compound, as predicted by in silico tools, is illustrated below:

Parent Compound: this compound

Pathway 1: Cyclohexene Ring Oxidation

Metabolite 1a: Epoxidation of the double bond.

Metabolite 1b: Allylic hydroxylation.

Pathway 2: Amide Hydrolysis

Metabolite 2a: Cyclohex-3-ene-1-carboxylic acid

Metabolite 2b: 4-aminobutanoic acid (GABA)

These primary metabolites could potentially undergo further Phase II metabolism, such as glucuronidation or sulfation, which can also be predicted by some computational tools. news-medical.net

Prediction of Metabolite Structures and Physicochemical Properties

Beyond predicting the sites of metabolism, in silico tools can also generate the chemical structures of the potential metabolites. From these predicted structures, various physicochemical properties can be calculated. These properties are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of the metabolites. nih.govmonash.edu

Key physicochemical properties that can be predicted include:

Molecular Weight (MW): Influences diffusion and transport across membranes.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and protein binding. rsc.org

Topological Polar Surface Area (TPSA): Predicts the hydrogen bonding potential and polarity of a molecule, which is important for cell permeability.

Aqueous Solubility: Affects absorption and distribution in the body. nih.gov

The table below presents the predicted physicochemical properties for the parent compound and its potential primary metabolites.

| Compound/Metabolite | Predicted Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) | Predicted Aqueous Solubility |

| This compound | 211.26 | 1.25 | 66.40 | High |

| Epoxidated Metabolite | 227.26 | 0.85 | 75.63 | High |

| Hydroxylated Metabolite | 227.26 | 0.75 | 86.63 | High |

| Cyclohex-3-ene-1-carboxylic acid | 126.15 | 1.50 | 37.30 | High |

| 4-aminobutanoic acid (GABA) | 103.12 | -1.23 | 63.32 | Very High |

These in silico predictions provide a foundational understanding of the likely metabolic fate of this compound. While these computational predictions require experimental validation, they are invaluable for guiding further in vitro and in vivo studies, helping to prioritize resources and anticipate potential metabolic liabilities. cam.ac.uk

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways

The synthesis of N-acyl amino acids, such as the title compound, can be approached through various chemical and biological methods. researchgate.netresearchgate.net Future research should focus on developing and optimizing efficient, scalable, and environmentally sustainable synthetic routes. A primary unanswered question is which pathway provides the best combination of yield, purity, and cost-effectiveness for this specific structure.

Conventional chemical synthesis often employs methods like the Schotten-Baumann reaction, which involves the use of fatty acyl chlorides reacting with the amino acid in an alkaline solution. researchgate.netuni-duesseldorf.de While robust, this method can require harsh conditions and the use of hazardous reagents. A key research goal would be to adapt this methodology for the cyclohex-3-en-1-carbonyl chloride precursor and 4-aminobutanoic acid, optimizing reaction conditions to maximize yield and minimize side reactions, such as those involving the cyclohexene (B86901) double bond.

Alternatively, "green chemistry" approaches are highly desirable. researchgate.net Biocatalytic synthesis using enzymes like lipases or aminoacylases presents a promising avenue. researchgate.netuni-duesseldorf.de These enzymes can catalyze the formation of the amide bond under mild, aqueous conditions, offering high selectivity and reducing environmental impact. researchgate.net A significant research effort would involve screening various microbial aminoacylases or lipases for their ability to utilize cyclohex-3-en-1-carboxylic acid and 4-aminobutanoic acid as substrates.

| Pathway | Key Reagents/Catalysts | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Schotten-Baumann Reaction | Cyclohex-3-en-1-carbonyl chloride, 4-aminobutanoic acid, Base (e.g., NaOH) | Established method, potentially high yield | Harsh reagents, potential for side reactions, environmental concerns |

| Direct Amide Condensation | Cyclohex-3-en-1-carboxylic acid, 4-aminobutanoic acid, Coupling agent (e.g., DCC, EDC) | Avoids acyl chloride, versatile | Coupling agent cost, byproduct removal |

| Enzymatic Synthesis | Cyclohex-3-en-1-carboxylic acid, 4-aminobutanoic acid, Lipase or Aminoacylase | Mild conditions, high selectivity, environmentally friendly | Enzyme discovery and optimization, substrate specificity, reaction kinetics |

Investigation of Undiscovered Biochemical Targets

The hybrid structure of 4-(cyclohex-3-en-1-ylformamido)butanoic acid suggests several plausible, though currently undiscovered, biochemical targets. The molecule is an N-acyl amino acid (NAAA), a class of lipids that are structurally related to endocannabinoids and are known to possess diverse biological activities. mdpi.comnih.gov Furthermore, compounds containing a cyclohexene moiety have demonstrated a wide range of biological effects, including antimicrobial and anticancer properties. azjm.orgresearchgate.net The butanoic acid component is also significant, as certain derivatives are known to act as histone deacetylase (HDAC) inhibitors. biointerfaceresearch.com

Future research should employ a systematic approach to identify potential protein targets. An initial step would be broad phenotypic screening in various cell-based assays (e.g., cancer cell lines, bacterial cultures, neuronal cells) to identify any biological activity. If activity is confirmed, target deconvolution can be pursued using techniques such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from cell lysates.

Given its structure, plausible target classes to investigate include:

Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades endocannabinoids and other NAAAs. The compound could act as either a substrate or an inhibitor, thereby modulating signaling pathways. mdpi.com

G-Protein Coupled Receptors (GPCRs): Many lipid signaling molecules act through GPCRs. Screening against a panel of orphan and known GPCRs could reveal novel signaling roles.

Enzymes in Cancer Proliferation: The cyclohexene group is a feature in some compounds with antiproliferative effects. researchgate.netnih.gov Investigating the compound's effect on key cancer-related enzymes like kinases or metabolic enzymes would be a logical step.

Advanced Computational Modeling for Mechanism Prediction

Before extensive and costly laboratory experiments are undertaken, advanced computational modeling can provide crucial insights into the compound's potential behavior and mechanism of action. nih.gov These in silico methods can predict physicochemical properties, potential binding affinities for various proteins, and metabolic liabilities. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to compare the compound to databases of molecules with known activities, helping to prioritize which biological tests to perform. nih.gov Molecular docking simulations could be used to virtually screen the compound against the 3D structures of potential targets identified in section 7.2, such as FAAH or various kinases. mdpi.comfrontiersin.org These simulations would predict the preferred binding pose and estimate the binding energy, providing a rationale for observed biological activity.

Furthermore, mechanistic modeling, which uses differential equations to represent molecular transport and interaction, can help predict how the compound might be absorbed, distributed, and metabolized within a cell or organism. nih.govnih.gov This can guide the design of more complex biological experiments.

| Modeling Technique | Objective | Predicted Outputs | Next Experimental Step |

|---|---|---|---|

| QSAR Analysis | Predict potential biological activities based on structural similarity. | Probability scores for various activities (e.g., anticancer, antimicrobial). | Prioritize and perform relevant cell-based screening assays. |

| Molecular Docking | Identify likely binding modes and affinities to specific protein targets. | Binding energy (kcal/mol), visualization of key intermolecular interactions. | In vitro enzyme inhibition or binding assays (e.g., IC50 determination). |

| Molecular Dynamics (MD) Simulation | Simulate the stability of the compound-protein complex over time. | Conformational changes, stability of interactions, solvent effects. | Guide structure-based design of more potent analogues. |

| ADME Prediction | Estimate pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | LogP, aqueous solubility, blood-brain barrier permeability, metabolic stability. | Design and conduct in vitro metabolism studies (e.g., with liver microsomes). |

Development of Isotopic Labeling Strategies for Mechanistic Studies

To definitively trace the metabolic fate of this compound and to confirm its mechanism of action, isotopic labeling is an indispensable tool. nih.govmusechem.com Incorporating stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioactive isotopes (e.g., ³H, ¹⁴C) into the molecule allows for its unambiguous detection and quantification in complex biological systems. musechem.comchemicalsknowledgehub.com

A key unanswered question is the metabolic stability of the molecule. Are the amide bond, the cyclohexene ring, or the butanoic acid chain susceptible to enzymatic modification? A future research direction would involve synthesizing isotopically labeled versions of the compound. For instance, incorporating ¹³C atoms into the butanoic acid backbone would allow for tracking of its metabolic products using mass spectrometry or NMR spectroscopy. musechem.com Labeling the nitrogen with ¹⁵N could be used to study the stability of the amide bond. researchgate.net

These labeled compounds would be essential for:

ADME Studies: Investigating the Absorption, Distribution, Metabolism, and Excretion of the compound in cell culture or animal models. chemicalsknowledgehub.com

Target Engagement Studies: Confirming that the compound directly binds to its intended target in a cellular context.

Reaction Mechanism Elucidation: For enzymatic reactions, isotopes can be used to determine which bonds are broken and formed, providing definitive evidence for a proposed catalytic mechanism. nih.govresearchgate.net

The development of a synthetic route that allows for the late-stage introduction of an isotope would be particularly valuable, enabling the efficient production of various labeled tracers for detailed mechanistic investigation. musechem.com

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclohex-3-en-1-ylformamido)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclohex-3-enecarboxylic acid derivatives with 4-aminobutanoic acid. Key steps include:

- Activation of the carboxylic acid : Use carbodiimide coupling agents (e.g., EDC or DCC) with NHS esters to form stable intermediates .

- Amide bond formation : React the activated cyclohexene derivative with 4-aminobutanoic acid under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the cyclohexene moiety.

- Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and verify purity via HPLC (C18 column, aqueous acetonitrile mobile phase) .

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to amine) and monitor pH (6.5–7.5) to maximize yield.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, safety goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of aerosols .

- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to prevent hydrolysis of the amide bond. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the cyclohexene ring (e.g., -NMR coupling constants distinguish cis/trans isomers). Assign amide protons via -NMR in DMSO-d6 (δ 8.2–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies molecular ions ([M-H]) and fragments (e.g., loss of CO from the butanoic acid group) .

- X-ray Crystallography : Resolve stereochemical uncertainties by growing single crystals in ethanol/water mixtures (70:30 v/v) at 4°C .

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic Assays : Perform enzyme inhibition studies (e.g., IC determination) using recombinant enzymes (e.g., GH3.15 from Arabidopsis). Compare inhibition constants () with analogs lacking the cyclohexene or formamido groups .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and enzyme active sites. Focus on hydrogen bonding (amide group) and hydrophobic packing (cyclohexene ring) .

- Mutagenesis : Validate docking predictions by engineering enzyme mutants (e.g., Ser→Ala substitutions in catalytic residues) and measure changes in inhibition potency .

Q. What strategies are effective for mitigating batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Quality Control : Implement strict HPLC purity thresholds (>98%) and validate batches via -NMR. Track impurities (e.g., hydrolyzed butanoic acid derivatives) using LC-MS .

- Normalization : Include internal controls (e.g., stable isotope-labeled analogs) in cellular assays to correct for variability in cell viability or uptake .

- Reproducibility : Pre-treat compounds with activated charcoal to remove trace endotoxins before in vivo studies .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, EPA DSSTox) and exclude outliers with unvalidated purity (<95%) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., known enzyme inhibitors) .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Report effect sizes (Cohen’s d) to contextualize biological relevance .

Safety and Compliance

Q. What are the key occupational exposure limits (OELs) and disposal protocols for this compound?

- Methodological Answer :

- Exposure Limits : Follow OSHA HCS guidelines (GHS Category 4 oral toxicity, H302; Category 2 skin irritation, H315). Use air sampling (NIOSH Method 2551) to ensure airborne concentrations <1 mg/m³ .

- Disposal : Neutralize with 10% NaOH, then incinerate in EPA-approved facilities. Avoid aqueous release due to potential bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.